![molecular formula C22H21ClN2O4S B3429300 N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine CAS No. 736175-49-8](/img/structure/B3429300.png)
N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine
説明
N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine is a useful research compound. Its molecular formula is C22H21ClN2O4S and its molecular weight is 444.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine is 444.0910560 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Microsomal Triglyceride Transfer Protein (MTP) Inhibition
CP 346086 Dihydrate is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), with an IC50 of 2.0 nM for human and rodent MTP . MTP is essential for the assembly of lipoproteins, which transport lipids throughout the body. By inhibiting MTP, CP 346086 Dihydrate can potentially regulate lipid transport and metabolism .
Lowering Plasma Cholesterol
CP 346086 Dihydrate has been shown to lower plasma cholesterol levels in experimental animals and humans . This could be beneficial in managing conditions such as hypercholesterolemia, a major risk factor for cardiovascular diseases .
Lowering Plasma Triglycerides
In addition to cholesterol, CP 346086 Dihydrate also lowers plasma triglycerides . High levels of triglycerides in the blood are associated with an increased risk of heart disease. Therefore, this compound could potentially be used in the treatment of hypertriglyceridemia .
Inhibition of Apolipoprotein B (ApoB) Secretion
CP 346086 Dihydrate inhibits the secretion of apolipoprotein B (ApoB) in HepG2 cells . ApoB is a primary apolipoprotein of low-density lipoprotein (LDL), which is often referred to as “bad cholesterol”. By inhibiting ApoB secretion, CP 346086 Dihydrate may reduce LDL levels and thus lower the risk of atherosclerosis and coronary heart disease .
Potential Treatment for Hyperlipidemia
Given its effects on cholesterol, triglycerides, and ApoB, CP 346086 Dihydrate is being evaluated for the treatment of hyperlipidemia . Hyperlipidemia, characterized by high levels of lipids in the blood, is a major risk factor for cardiovascular disease .
Research Tool in Lipid Metabolism Studies
Due to its unique mechanisms of action, CP 346086 Dihydrate can be used as a research tool in studies investigating lipid metabolism, transport, and related diseases .
作用機序
Target of Action
CP 346086 Dihydrate is a potent and orally active inhibitor of the Microsomal Triglyceride Transfer Protein (MTP) . MTP is a key protein involved in the assembly and secretion of lipoproteins, which carry lipids such as triglycerides and cholesterol in the body .
Mode of Action
CP 346086 Dihydrate interacts with MTP, inhibiting its activity . This inhibition prevents the transfer of lipids onto apolipoprotein B (apoB), a necessary step for the formation of lipoproteins . As a result, the secretion of apoB and triglycerides from cells is reduced .
Biochemical Pathways
The primary biochemical pathway affected by CP 346086 Dihydrate is the lipoprotein assembly and secretion pathway . By inhibiting MTP, the compound disrupts the normal process of lipid transfer to apoB, leading to a decrease in the formation and secretion of lipoproteins . This results in lower levels of circulating lipoproteins, including Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL), which carry a significant portion of the body’s cholesterol and triglycerides .
Pharmacokinetics
This suggests that it is well-absorbed in the gastrointestinal tract. The compound’s impact on bioavailability is demonstrated by its potent lipid-lowering effects observed in both animal models and humans .
Result of Action
The inhibition of MTP by CP 346086 Dihydrate leads to a significant reduction in plasma levels of triglycerides and cholesterol . Specifically, it lowers total cholesterol, VLDL cholesterol, and LDL cholesterol levels . This could potentially reduce the risk of atherosclerosis and other cardiovascular diseases associated with high levels of these lipids.
Action Environment
The action of CP 346086 Dihydrate can be influenced by various environmental factors. For instance, the compound’s lipid-lowering effects were observed to be more pronounced when administered away from meals . This suggests that dietary factors may impact the efficacy of the compound.
特性
IUPAC Name |
2-[[3-(4-chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl]-methylamino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-25(14-20(26)27)12-10-19(15-2-6-17(23)7-3-15)29-18-8-4-16(5-9-18)21(28)22-24-11-13-30-22/h2-9,11,13,19H,10,12,14H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHOXGTFSSYBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)C(=O)C3=NC=CS3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648093 | |
Record name | N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine | |
CAS RN |
186390-48-7, 736175-49-8 | |
Record name | N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 736175-49-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。